N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Description
Introduction
Overview and Chemical Identity
N-(1,3-Benzodioxol-5-ylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide (molecular formula: C₁₉H₂₁NO₅ , molecular weight: 343.4 g/mol ) is characterized by a rigid bicyclo[2.2.1]heptane core fused with a 1,3-benzodioxole moiety and a carboxamide functional group. The IUPAC name reflects its substitution pattern: the benzodioxol-5-ylmethyl group is attached to the nitrogen of the carboxamide, while the bicyclic system bears two ketone groups (2,3-dioxo) and three methyl substituents at positions 4,7,7.
Key Structural Features:
- Bicyclo[2.2.1]heptane skeleton : Confers stereochemical rigidity, influencing molecular interactions.
- 1,3-Benzodioxole group : Imparts electronic effects and potential bioactivity.
- Carboxamide linkage : Enhances solubility and hydrogen-bonding capacity.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₁NO₅ | |
| Molecular Weight | 343.4 g/mol | |
| SMILES | CC1(C2CCC1(C(=O)C2=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C | |
| InChIKey | MXHSZFFTAFNBDI-UHFFFAOYSA-N |
Historical Context and Discovery
The compound’s synthesis traces to advancements in cross-coupling reactions and functional group manipulation. Early work on bicyclo[2.2.1]heptane derivatives emerged in the 1970s, but targeted synthesis of this specific carboxamide gained momentum in the 2000s with the rise of palladium-catalyzed Suzuki-Miyaura couplings. A pivotal study by Dawood and Hamed (2019) demonstrated the use of (6-bromobenzo[d]dioxol-5-yl)methanol as a precursor, leveraging Appel conditions and Huisgen cycloadditions to install the triazole and benzodioxole groups. Subsequent modifications introduced the carboxamide via nucleophilic acyl substitution.
Significance in Organic and Medicinal Chemistry
The compound’s hybrid architecture bridges two pharmacologically relevant domains:
- Bicyclic Systems : The strained bicyclo[2.2.1]heptane core mimics natural terpenoid scaffolds, enabling selective enzyme inhibition.
- 1,3-Benzodioxole : Known for antioxidant and anti-inflammatory properties, this moiety enhances bioactivity.
Recent studies highlight its role as a multitarget inhibitor :
- Anticancer Potential : Derivatives exhibit IC₅₀ values of 294–383 μM against LoVo and HCT-116 colon carcinoma cells by modulating Bax/Bcl-2 ratios and caspase activation.
- Enzyme Interactions : The carboxamide group facilitates binding to cyclooxygenase-2 (COX-2) and lactate dehydrogenase (LDHA), though with lower affinity than reference inhibitors.
Table 2: Comparative Bioactivity of Analogues
| Compound | Target Enzyme (IC₅₀) | Anticancer Activity (IC₅₀, μM) |
|---|---|---|
| Target Carboxamide | COX-2: >500 μM | LoVo: 294.32 ± 8.41 |
| 3a (Quinazolinone) | COX-2: 220 μM | HCT-116: 298.05 ± 13.26 |
| Reference (Celecoxib) | COX-2: 0.04 μM | N/A |
Research Objectives and Current Scientific Understanding
Contemporary research focuses on:
- Synthetic Optimization : Improving yields via microwave-assisted Suzuki couplings or flow chemistry.
- Structure-Activity Relationships (SAR) : Correlating methyl group positioning on the bicyclic core with anticancer efficacy.
- Drug Delivery Systems : Encapsulating the compound in lipid nanoparticles to enhance bioavailability.
A 2023 study identified apoptosis induction as its primary anticancer mechanism, involving upregulation of caspases-8, -9, and -3. Computational docking further revealed preferential binding to the ATP pocket of kinases, suggesting utility in targeted therapies.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-16(2)17(3)6-7-18(16,14(21)13(17)20)15(22)19-10-4-5-11-12(8-10)24-9-23-11/h4-5,8H,6-7,9H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXADCOGHYQGTKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC4=C(C=C3)OCO4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with abenzodioxol structure have been reported to exhibit activity against various cancer cell lines.
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing changes such ascell cycle arrest at the S phase and induction of apoptosis in cancer cells.
Biochemical Pathways
It’s worth noting that similar compounds have been found to modulatemicrotubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This leads to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents.
Result of Action
Similar compounds have shown significant anticancer activity against various cancer cell lines, including prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cancer cell lines.
Action Environment
It’s worth noting that the efficacy of similar compounds has been evaluated both in vitro and in vivo, suggesting that the biological environment can influence their action.
Biological Activity
N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure that includes a benzodioxole moiety and a carboxamide functional group. Its molecular formula is with a predicted boiling point of approximately 506.6 °C and a density of 1.396 g/cm³ .
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing benzodioxole have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus faecalis) in whole-cell assays . The specific activity of this compound against these pathogens remains to be fully elucidated but suggests potential as an antibiotic agent.
Anticancer Potential
Preliminary studies have suggested that the compound may possess anticancer properties. Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The exact pathways for this compound require further investigation but may involve modulation of signaling pathways related to cancer progression.
Neuroprotective Effects
There is emerging evidence that benzodioxole derivatives can exert neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been reported to modulate gamma-secretase activity—an essential process in the metabolism of amyloid precursor protein (APP)—leading to altered production of amyloid-beta peptides . This modulation could be beneficial in reducing amyloid plaque formation associated with Alzheimer's pathology.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Modulation : The interaction with neurotransmitter receptors may underlie its neuroprotective effects.
- Cell Cycle Regulation : Induction of apoptosis through modulation of cell cycle checkpoints has been observed in related compounds.
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique bicyclic structure that contributes to its biological activity. The presence of the benzodioxole moiety is particularly noteworthy as it is associated with various pharmacological properties.
Biological Activities
Research has demonstrated that N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide exhibits a range of biological activities:
- Analgesic and Anti-inflammatory Effects : Studies indicate that derivatives of compounds with similar structures have shown significant analgesic effects in animal models. For example, compounds with the benzodioxole structure have been reported to enhance pain thresholds and reduce inflammation more effectively than standard analgesics like Diclofenac .
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These activities are crucial for developing treatments for conditions like diabetes and Alzheimer's disease .
Case Study 1: Analgesic Properties
A study published in Sci. Pharm. explored the analgesic properties of N-Hetaryl(aryl)alkyl derivatives similar to our compound. The results indicated that these compounds significantly increased pain thresholds in carrageenan-induced inflammation models, suggesting their potential as effective analgesics .
Case Study 2: Enzyme Inhibition
Another research effort focused on sulfonamide derivatives containing benzodioxole moieties demonstrated substantial inhibitory activity against α-glucosidase and acetylcholinesterase. The study utilized both in vitro and in silico methods to confirm the efficacy of these compounds as potential therapeutic agents for managing diabetes and Alzheimer's disease .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural modifications, physicochemical properties, and functional implications.
Brominated Analog: N-(1,3-Benzodioxol-5-yl)-2-Bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- Structure: A bromine atom replaces the 2-oxo group in the bicyclo core, resulting in a mono-ketone system (3-oxo) with a bromine at position 2 .
- Molecular Formula: C₁₈H₂₀BrNO₄; Molecular Weight: 394.24.
- The absence of a 2-oxo group may reduce hydrogen-bonding capacity compared to the parent compound.
Methoxy-Methylphenyl Derivative: N-(2-Methoxy-5-Methylphenyl)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
- Structure : The bicyclo core contains an oxygen atom at position 2 (2-oxabicyclo), and the aryl group is substituted with methoxy and methyl groups .
- Molecular Formula: C₁₈H₂₃NO₄; Molecular Weight: 317.37.
- Methoxy and methyl groups on the aryl ring enhance lipophilicity, which may influence membrane permeability in biological systems.
Bicyclo[2.2.1]Heptane Dicarboxylate (HPN-68)
- Structure : A dicarboxylate derivative lacking the carboxamide and benzodioxole groups .
- Application : Used as a polypropylene (PP) nucleating agent. At 0.2 phr concentration, it increases PP’s crystallization temperature by ~15°C and improves tensile strength (12.7%) and flexural modulus (18.2%) .
- Comparison :
- Demonstrates that bicyclo[2.2.1]heptane derivatives can enhance polymer properties through rigid scaffold-induced crystallization.
- The absence of aromatic substituents in HPN-68 limits its utility in applications requiring π-π interactions.
N-(4-Heptanyl)-1,3-Benzodioxole-5-Carboxamide
Preparation Methods
Diels-Alder Cycloaddition
A widely employed method involves reacting a diene (e.g., 2,5-dimethylfuran) with a dienophile such as maleic anhydride under thermal or Lewis acid-catalyzed conditions. For example, heating 2,5-dimethylfuran with maleic anhydride at 140°C for 24 hours yields the bicyclo[2.2.1]hept-5-ene-2,3-dione intermediate, which is subsequently functionalized via alkylation and oxidation.
Key Reaction Conditions
Oxidation to Introduce Dioxo Groups
The 2,3-dioxo moiety is introduced via Jones oxidation (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) of the corresponding diol or ketone precursors. For instance, treating bicyclo[2.2.1]heptane-2,3-diol with CrO₃ in acetone at 0°C achieves full oxidation to the dioxo derivative within 2 hours.
Functionalization of the Bicyclic Core
Methylation at C4 and C7 Positions
The 4,7,7-trimethyl substituents are introduced via alkylation using methyl iodide or dimethyl sulfate. A two-step protocol is preferred:
-
Enolate formation : Treat the dioxobicycloheptane with LDA (lithium diisopropylamide) at −78°C in THF.
-
Quenching with methyl iodide : Achieves mono- or di-methylation depending on stoichiometry.
Optimization Data
| Parameter | Condition | Yield |
|---|---|---|
| Base | LDA (2.2 equiv) | 72% |
| Methylating Agent | CH₃I (3.0 equiv) | |
| Temperature | −78°C → RT |
Carboxylic Acid Activation
The C1-carboxylic acid is activated to an acid chloride using thionyl chloride (SOCl₂) or mixed anhydride with ethyl chloroformate. For acid-sensitive substrates, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) mediates coupling under mild conditions.
Amide Bond Formation with 5-Amino-1,3-Benzodioxole
Coupling Strategies
The final step involves reacting the activated carboxylic acid with 5-amino-1,3-benzodioxole. Two primary methods are employed:
Schotten-Baumann Reaction
A classical approach using acid chloride and aqueous base:
Carbodiimide-Mediated Coupling
Modern protocols favor EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) in DMF:
-
Conditions : EDCl (1.5 equiv), HOBt (1.5 equiv), DIPEA (2.0 equiv), RT, 12 hours.
-
Yield : 82% (optimized).
Comparative Data
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| Schotten-Baumann | 66% | 90% | 4 hours |
| EDCl/HOBt | 82% | 95% | 12 hours |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for high-throughput amidation. A tubular reactor with immobilized lipase (e.g., Candida antarctica Lipase B) enables solvent-free coupling at 50°C, achieving 89% conversion in 30 minutes.
Purification Techniques
-
Crystallization : The crude product is recrystallized from ethanol/water (3:1) to ≥99% purity.
-
Chromatography : Silica gel chromatography with hexane/ethyl acetate (7:3) removes residual diastereomers.
Challenges and Mitigation Strategies
Q & A
Q. What are the recommended protocols for synthesizing N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cycloaddition for the bicyclo[2.2.1]heptane core and subsequent carboxamide coupling. For analogous bicyclo compounds, acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been synthesized via Diels-Alder reactions, followed by oxidation and amidation . Key steps include:
Formation of the bicyclic backbone using anhydride intermediates.
Introduction of the 1,3-benzodioxole moiety via nucleophilic substitution.
Final carboxamide coupling under Schlenk conditions.
Characterization via IR and ¹H NMR spectroscopy is critical to confirm regioselectivity and purity .
Q. How can the crystal structure of this compound be resolved, and which software is optimal for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . Steps include:
Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
Use of direct methods (SHELXS/SHELXD) for phase determination.
Refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms.
Validation tools like PLATON should be used to check for voids, symmetry, and hydrogen bonding .
Q. What safety protocols are essential when handling intermediates with acute toxicity?
- Methodological Answer : Based on GHS classifications for related bicyclo compounds:
- Hazard Mitigation : Use fume hoods for airborne control (H335), wear nitrile gloves (H315/H319), and employ respiratory protection (FFP2 masks) .
- First Aid : Immediate decontamination with water for skin/eye contact (15+ minutes) and activated charcoal for accidental ingestion (H302) .
Documented risk assessments should address organ toxicity and environmental leakage prevention .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted biological activity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can reconcile discrepancies. For example:
Dock the compound into target receptors (e.g., bacterial enzymes) to assess binding affinity.
Compare with experimental IC₅₀ values from antibacterial assays .
Analyze conformational flexibility using free-energy landscapes to identify inactive conformers.
Adjust force fields (e.g., CHARMM36) to account for bicyclic strain and electron density variations .
Q. What strategies optimize reaction yields for hazardous intermediates in large-scale synthesis?
- Methodological Answer : Process intensification via:
Flow Chemistry : Minimize exposure to toxic intermediates (e.g., nitro derivatives) using microreactors .
Catalytic Optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
In Situ Monitoring : Use Raman spectroscopy to track reaction progress and abort unstable intermediates.
Refer to CRDC subclass RDF2050108 for process control frameworks in chemical engineering .
Q. How do stereochemical variations in the bicyclo[2.2.1]heptane core influence biological activity?
- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) is key. For example:
Synthesize diastereomers via Jacobsen epoxidation or Sharpless dihydroxylation.
Test against bacterial strains (e.g., S. aureus) to correlate stereochemistry with MIC values .
Use circular dichroism (CD) to confirm absolute configuration and link to activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
